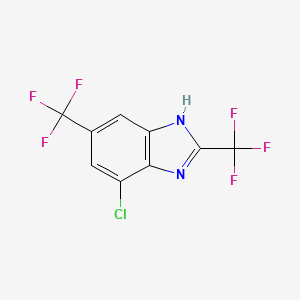

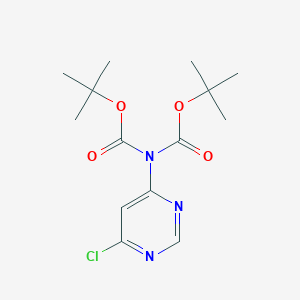

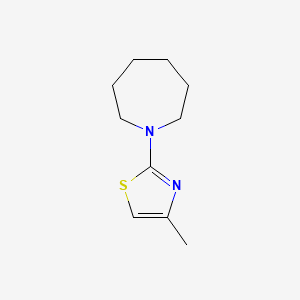

![molecular formula C22H26F3N B1452080 (R)-N-[1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]-1-propylamine CAS No. 1229224-93-4](/img/structure/B1452080.png)

(R)-N-[1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]-1-propylamine

Overview

Description

(R)-N-[1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]-1-propylamine is a useful research compound. Its molecular formula is C22H26F3N and its molecular weight is 361.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality (R)-N-[1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]-1-propylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-N-[1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]-1-propylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Agonist for Neurological Research

The compound has been studied for its binding affinity and selectivity for D3 receptors. In one study, it exhibited significant binding affinity and selectivity, displaying potent rotational activity in 6-OH-DA unilaterally lesioned rats. This indicates its potential application in neuroprotective treatment, particularly for Parkinson's disease (Biswas et al., 2008).

Modulation of Cellular Uptake Mechanisms

Research has examined the effects of various N(1)-arylalkylpolyamines on cellular uptake mechanisms. The size of the N(1)-arylalkyl substituent and the polyamine sequence significantly affected observed cytotoxicity profiles, indicating the importance of molecular structure in the selective delivery of polyamine conjugates into cells containing active polyamine transporters (Gardner et al., 2004).

Retinoid X Receptor (RXR) Agonism

Studies on analogues of 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid (bexarotene) have shown potential in developing improved therapeutic agents with selective RXR agonism. These compounds were evaluated for their potential to bind RXR and inhibit proliferation in CTCL cells relative to bexarotene, suggesting the possibility of achieving enhanced biological selectivity and potency (Heck et al., 2016).

Serotonin Receptor Affinity and Activity

The affinity of various compounds for serotonin (5-HT7, 5-HT1A, and 5-HT2A) receptors has been studied, revealing the importance of molecular structure, such as alkyl chain length and aryl ring substitution, on receptor affinity and intrinsic activity. Some compounds were identified as potent 5-HT7 receptor agonists, indicating potential therapeutic applications (Leopoldo et al., 2004; Leopoldo et al., 2007).

Sigma Receptor Binding and Antiproliferative Activity

The binding affinities and selectivities of N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl) derivatives for sigma receptors were investigated. Certain compounds demonstrated antiproliferative activity in rat C6 glioma cells, revealing a potential role in tumor research and therapy (Berardi et al., 2005).

Anticancer Evaluation

A derivative of the compound was synthesized and evaluated as an anticancer agent. The synthesis involved reaction with various nucleophiles, resulting in compounds with potential anticancer properties (Gouhar & Raafat, 2015).

properties

IUPAC Name |

N-[(1R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26F3N/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25/h4-5,7,10-11,13,15-16,26H,2-3,6,8-9,12,14H2,1H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYEQMULKZQBEKD-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=C1CCCC2)NCCCC3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=C1CCCC2)NCCCC3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-N-[1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]-1-propylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

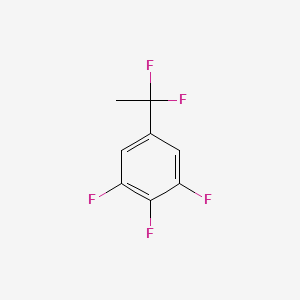

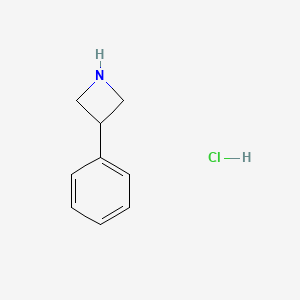

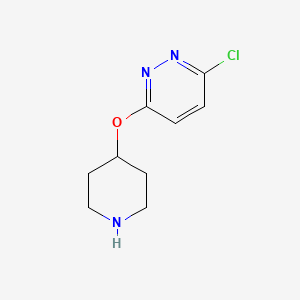

![3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate](/img/structure/B1452018.png)